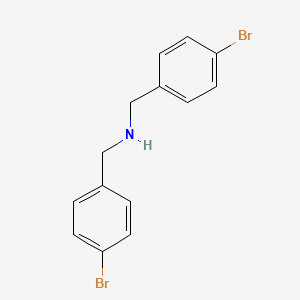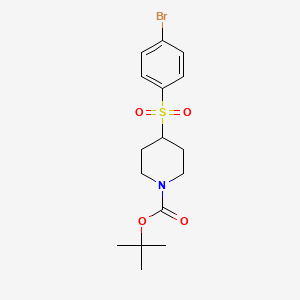
1-Boc-4-(4-Bromobenzenesulfonyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Boc-4-(4-Bromobenzenesulfonyl)piperidine is a chemical compound with the molecular formula C16H22BrNO4S. It is a protected building block used in organic synthesis, particularly in the development of new drugs and materials. The compound is characterized by the presence of a piperidine ring, a bromobenzenesulfonyl group, and a tert-butoxycarbonyl (Boc) protecting group .
Méthodes De Préparation
The synthesis of 1-Boc-4-(4-Bromobenzenesulfonyl)piperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the nitrogen atom in the piperidine ring. This is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Attachment of the Bromobenzenesulfonyl Group: The bromobenzenesulfonyl group is introduced through a nucleophilic substitution reaction. .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-Boc-4-(4-Bromobenzenesulfonyl)piperidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromobenzenesulfonyl group can be substituted by nucleophiles such as amines or thiols.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used
Common reagents used in these reactions include bases like triethylamine and pyridine, acids like trifluoroacetic acid, and nucleophiles such as amines and thiols. Major products formed from these reactions include deprotected piperidine derivatives and substituted sulfonyl compounds.
Applications De Recherche Scientifique
1-Boc-4-(4-Bromobenzenesulfonyl)piperidine has a wide range of applications in scientific research, including:
Organic Synthesis: It serves as a versatile building block in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting the central nervous system.
Material Science: It is employed in the synthesis of novel materials with unique properties
Mécanisme D'action
The mechanism of action of 1-Boc-4-(4-Bromobenzenesulfonyl)piperidine involves its role as a building block in organic synthesis. The compound’s molecular structure allows it to participate in various chemical reactions, facilitating the formation of complex molecules. The Boc protecting group ensures the stability of the piperidine ring during these reactions, while the bromobenzenesulfonyl group provides a site for further functionalization .
Comparaison Avec Des Composés Similaires
1-Boc-4-(4-Bromobenzenesulfonyl)piperidine can be compared with other similar compounds, such as:
1-Boc-4-piperidone: This compound also contains a Boc-protected piperidine ring but lacks the bromobenzenesulfonyl group.
4-Bromobenzenesulfonyl chloride: This compound contains the bromobenzenesulfonyl group but lacks the piperidine ring.
The uniqueness of this compound lies in its combination of a Boc-protected piperidine ring and a bromobenzenesulfonyl group, making it a valuable building block in organic synthesis and medicinal chemistry .
Propriétés
IUPAC Name |
tert-butyl 4-(4-bromophenyl)sulfonylpiperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO4S/c1-16(2,3)22-15(19)18-10-8-14(9-11-18)23(20,21)13-6-4-12(17)5-7-13/h4-7,14H,8-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZKFSDUCCEPDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)S(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60449431 |
Source


|
| Record name | tert-Butyl 4-(4-bromobenzene-1-sulfonyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60449431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
226398-62-5 |
Source


|
| Record name | tert-Butyl 4-(4-bromobenzene-1-sulfonyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60449431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
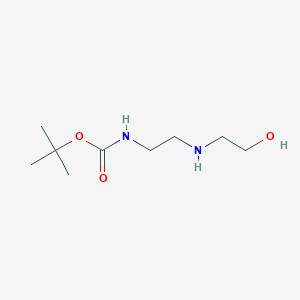
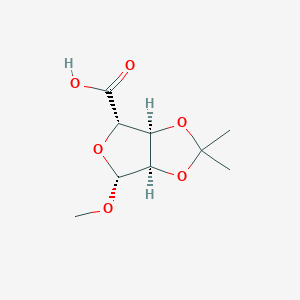
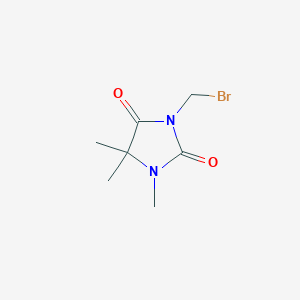
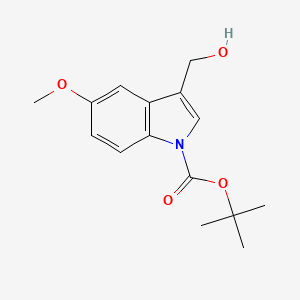
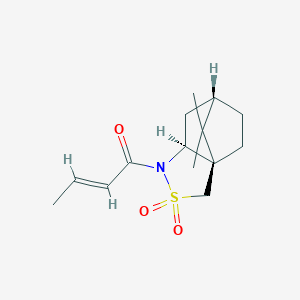
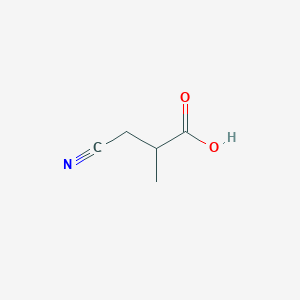
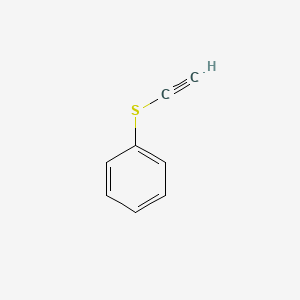
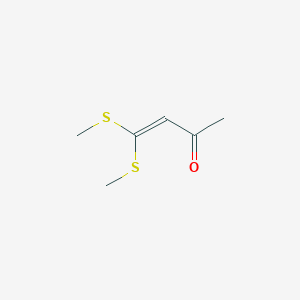
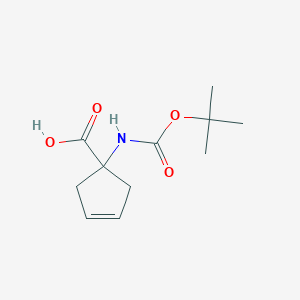
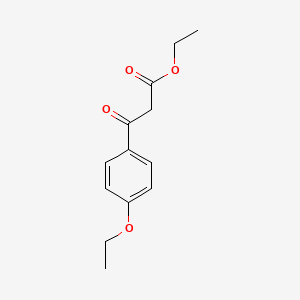
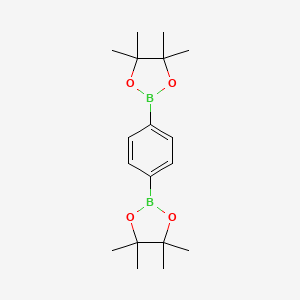
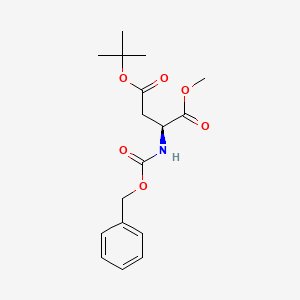
![1,3-Propanediol, 2-amino-2-[2-(4-decylphenyl)ethyl]-](/img/structure/B1278418.png)
